molecular formula C15H11N3O2 B11459652 Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide

Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide

Cat. No.: B11459652
M. Wt: 265.27 g/mol
InChI Key: SWEZHPBLJQMRDL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C15H11N3O2 and a molecular weight of 265.274. This compound is known for its unique structure, which combines a quinoline ring with a furan ring through a methylene-hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide typically involves the reaction of quinoline-2-carboxylic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxylic acid hydrazide
  • Furan-2-carboxylic acid hydrazide
  • Quinoline-2-carboxylic acid furan-2-ylmethylene-amine

Uniqueness

Quinoline-2-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to its combined quinoline and furan rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C15H11N3O2/c19-15(18-16-10-12-5-3-9-20-12)14-8-7-11-4-1-2-6-13(11)17-14/h1-10H,(H,18,19)/b16-10+

InChI Key

SWEZHPBLJQMRDL-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.